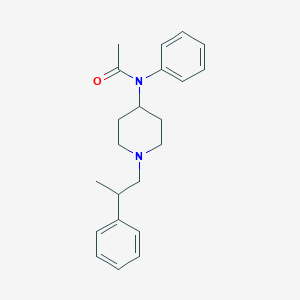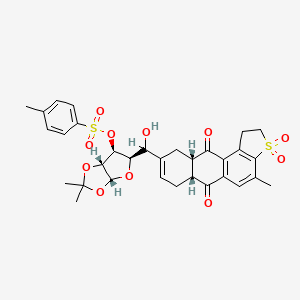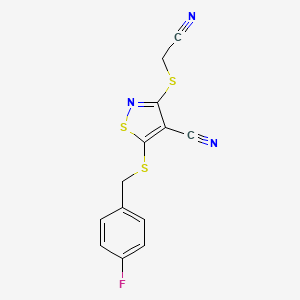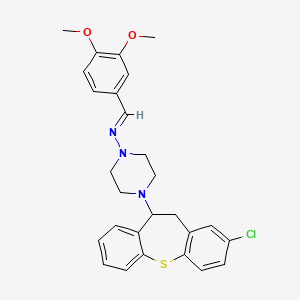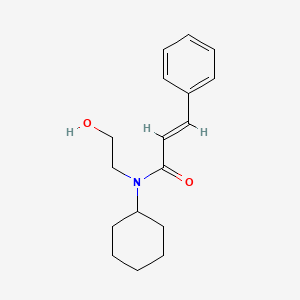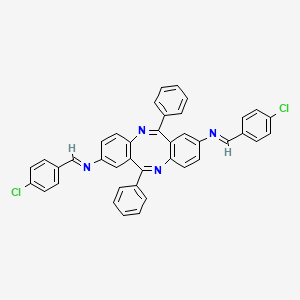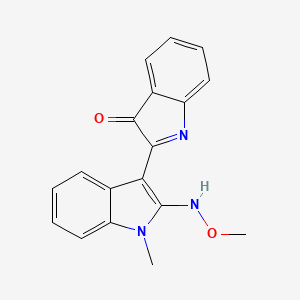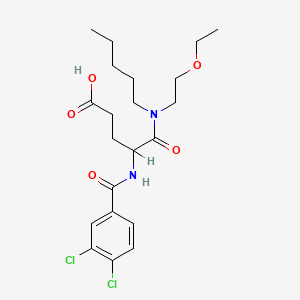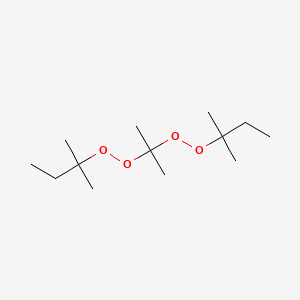
2,2-Bis(tert-amylperoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(tert-amylperoxy)propane is an organic peroxide compound with the molecular formula C₁₃H₂₈O₄. It is known for its use as a radical initiator in polymerization reactions and as a crosslinking agent in the production of various polymers and rubbers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(tert-amylperoxy)propane typically involves the reaction of tert-amyl hydroperoxide with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydroperoxide intermediate, which then reacts with acetone to form the desired peroxide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(tert-amylperoxy)propane primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions or crosslinking processes in various substrates .
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or ultraviolet light. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers or with other radicals to form crosslinked networks .
Aplicaciones Científicas De Investigación
2,2-Bis(tert-amylperoxy)propane has a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of 2,2-Bis(tert-amylperoxy)propane involves the homolytic cleavage of the peroxide bond to form two tert-amylperoxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The radicals can also react with existing polymer chains to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material .
Comparación Con Compuestos Similares
Dicumyl peroxide: Another organic peroxide used as a radical initiator and crosslinking agent.
Benzoyl peroxide: Commonly used in polymerization reactions and as an acne treatment.
tert-Butyl peroxybenzoate: Used in the polymerization of styrene and other monomers.
Uniqueness: 2,2-Bis(tert-amylperoxy)propane is unique due to its high thermal stability and efficiency as a radical initiator. It provides better control over polymerization reactions and produces polymers with superior mechanical properties compared to other peroxides .
Propiedades
Número CAS |
3052-70-8 |
|---|---|
Fórmula molecular |
C13H28O4 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-methyl-2-[2-(2-methylbutan-2-ylperoxy)propan-2-ylperoxy]butane |
InChI |
InChI=1S/C13H28O4/c1-9-11(3,4)14-16-13(7,8)17-15-12(5,6)10-2/h9-10H2,1-8H3 |
Clave InChI |
PHIGUQOUWMSXFV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OOC(C)(C)OOC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


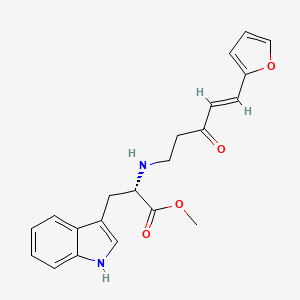
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
